1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a triazole ring, a carboxamide group, and a methylthio group attached to a phenyl ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is a key feature of this compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the other functional groups. For example, the triazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Modification
The compound 1-methyl-N-(4-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide, while not directly mentioned in the available literature, is closely related to a broad range of research focusing on triazole derivatives and their applications in chemical synthesis and modification. Triazole derivatives are synthesized through various chemical reactions, including copper-catalyzed intramolecular cyclization, which has been utilized in the efficient synthesis of oxazoles and related compounds. These methodologies facilitate the introduction of diverse functional groups, leading to a wide array of structural variants with potential applications in drug development and material science. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles involves a key step of intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, demonstrating the versatility of triazole-based compounds in organic synthesis (S. V. Kumar et al., 2012).
Anticancer Research
Triazole derivatives have shown promising results in anticancer research, with several studies focusing on their potential as anticancer agents. For example, new anticancer nucleosides based on 1,2,4-triazole nucleosides have been synthesized and evaluated for their efficacy, highlighting the role of triazole compounds in the development of new therapeutic agents (Yu Lei et al., 2014).
Catalysis
Triazole compounds have also been explored for their catalytic applications, particularly in the context of oxidation and hydrogenation reactions. For example, half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been studied for their catalytic efficiency in alcohol oxidation and ketone hydrogenation, indicating the potential of triazole derivatives in catalysis (Fariha Saleem et al., 2013).
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been a significant area of research, with studies focusing on the synthesis and evaluation of new compounds for their effectiveness against various pathogens. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and shown to possess promising antimicrobial properties, suggesting the utility of triazole derivatives in developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-N-(4-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-7-10(13-14-15)11(16)12-8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUWOIBJDYKKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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